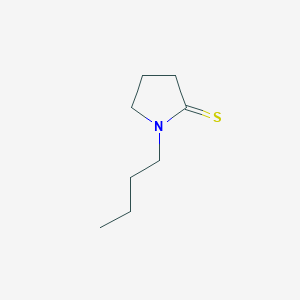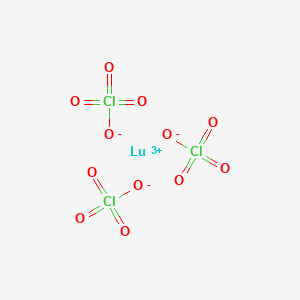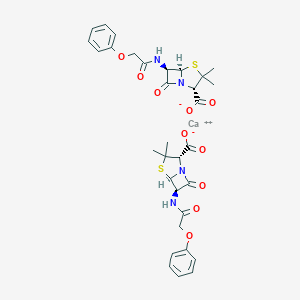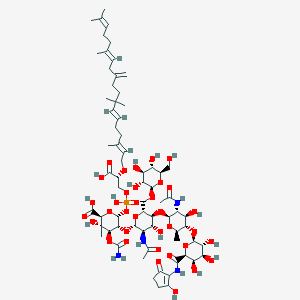
Prenylphenyl sulfide
Descripción general
Descripción
Prenylphenyl sulfide is a chemical compound with the molecular formula C11H14S . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
While specific synthesis methods for Prenylphenyl sulfide were not found, related compounds such as polyphenylene sulfide have been synthesized through various methods. For instance, polyphenylene sulfide can be prepared with sodium sulfide and p-dichlorobenzene polymerizing at elevated temperature and pressure in the polar aprotic solvent N-methyl-2-pyrrolidone . The reaction process of dichlorobenzene with sodium N-methyl-4-aminobutyrate was studied under conditions similar to the polymerization of polyphenylene sulfide .Aplicaciones Científicas De Investigación
Synthesis of Aryl Sulfides : Prenylphenyl sulfide and similar compounds can be synthesized efficiently using arylsulfonyl chlorides as a sulfur source. This method is notable for its use of easily available and cheap starting materials (Wu et al., 2011).
Catalysis in Desulfurization : Cobalt and copper salen complexes encapsulated in zeolite NaY, used for oxidative desulfurization of dibenzothiophene, are relevant in the context of removing organic sulfur from liquid fuels (Yu et al., 2020).
Metal Sulfides in Renewable Energy : Metal sulfides, including prenylphenyl sulfide, have been studied for their potential in renewable energy applications, particularly for hydrogen energy production via various methods like electrocatalytic hydrogen generation (Chandrasekaran et al., 2019).
Hydrodesulfurization Catalysts : Prenylphenyl sulfide-related compounds like bis-(1, 1, 3, 3-tetramethylbutyl)-polysulfide have been investigated as novel sulfiding agents for hydrodesulfurization catalysts (Yamada et al., 2001).
Optical Waveguides : Fluorinated poly(arylene ether sulfide) has been synthesized for use in polymeric optical waveguides, indicating potential applications in photonics (Lee & Lee, 2006).
Photodegradation of Pollutants : Studies on polychlorinated diphenyl sulfides (PCDPSs), a group of compounds related to prenylphenyl sulfide, have shown their degradation under simulated sunlight, which is significant for environmental applications (Ge et al., 2019).
Thermoelectric Materials : Metal sulfides, including compounds similar to prenylphenyl sulfide, have been explored as low-cost, abundant materials for thermoelectric applications, which convert heat to electricity (Ge et al., 2016).
Quantitative Analysis in Chemistry : Organosulfur derivatives, like those derived from prenylphenyl sulfide, have been reviewed for their applications in quantitative analysis, particularly in the isolation of metals and their determination (Kolling, 1961).
Direcciones Futuras
While specific future directions for Prenylphenyl sulfide were not found, related compounds such as polyphenylene sulfide have been used to prepare membranes for various applications. Many researchers have developed various types of polyphenylene sulfide membranes and have even achieved special functional modifications .
Propiedades
IUPAC Name |
3-methylbut-2-enylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZWUNJQCIIVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC1=CC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317084 | |
| Record name | Benzene, [(3-methyl-2-butenyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prenylphenyl sulfide | |
CAS RN |
10276-04-7 | |
| Record name | [(3-Methyl-2-buten-1-yl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10276-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, ((3-methyl-2-butenyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prenylphenyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, [(3-methyl-2-butenyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, [(3-methyl-2-buten-1-yl)thio] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline](/img/structure/B86627.png)




![1-Azaspiro[4.5]decane](/img/structure/B86638.png)




